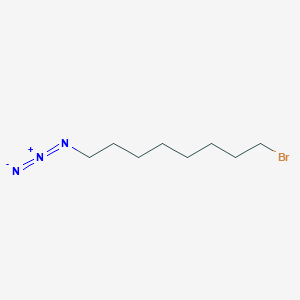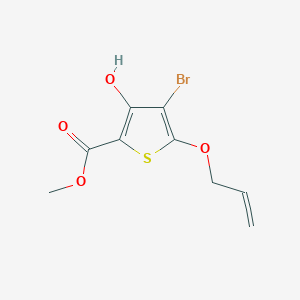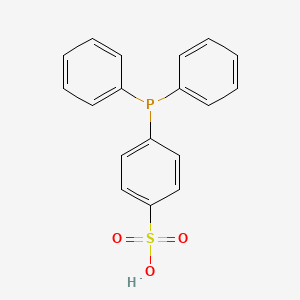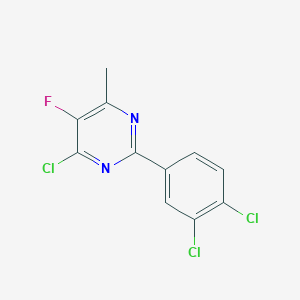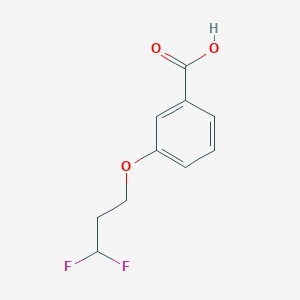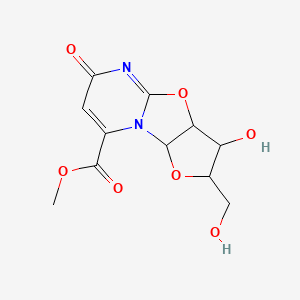
6-METHOXYCARBONYL-O-2,2'-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL typically involves the reaction of uracil derivatives with arabinofuranosyl donors under anhydrous conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate. The process requires precise control of temperature and pH to ensure the formation of the desired anhydro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification is achieved through crystallization and chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it into different nucleoside analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various uracil derivatives and nucleoside analogs, which have significant biological activities .
Scientific Research Applications
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA and RNA synthesis.
Medicine: It has shown promise as an antiviral agent, particularly against herpes viruses.
Mechanism of Action
The antiviral activity of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL is primarily due to its ability to inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus. The compound targets the viral DNA synthesis pathway, making it effective against DNA viruses.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Anhydro-6-methoxycarbonyl-beta-D-arabinofuranosyl uracil
- Arabino-2,2’-anhydro-orotidine methyl ester
Uniqueness
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL stands out due to its high specificity and efficacy against DNA viruses. Its unique structure allows it to effectively inhibit viral DNA polymerase, making it a valuable compound in antiviral research.
Properties
Molecular Formula |
C11H12N2O7 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate |
InChI |
InChI=1S/C11H12N2O7/c1-18-10(17)4-2-6(15)12-11-13(4)9-8(20-11)7(16)5(3-14)19-9/h2,5,7-9,14,16H,3H2,1H3 |
InChI Key |
GHWRPIWERNQUAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C3C(O2)C(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


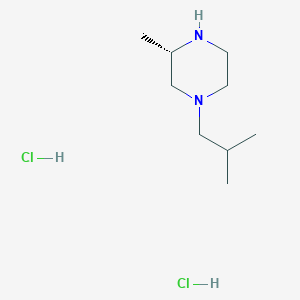
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
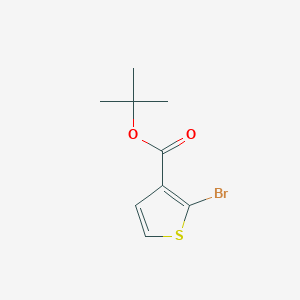

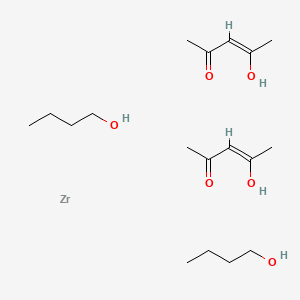
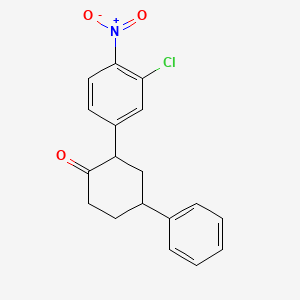
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)
